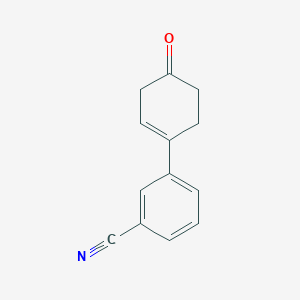

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

Description

Significance of the Benzonitrile (B105546) and Cyclohexenone Moieties in Contemporary Organic Chemistry

The benzonitrile unit is a prevalent structural motif in a wide array of biologically active compounds and functional materials. The nitrile group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and serve as a synthetic handle for further chemical transformations. Its presence is noted in numerous pharmaceuticals, agrochemicals, and dyes.

The cyclohexenone framework is a versatile building block in organic synthesis, renowned for its utility in the construction of complex molecular architectures. As an α,β-unsaturated ketone, it can undergo a variety of chemical transformations, including conjugate additions (Michael reactions), cycloadditions, and Robinson annulations. This reactivity has made it a staple in the total synthesis of natural products and the preparation of medicinally relevant compounds. Cyclohexenone derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netazjm.orgmdpi.comnih.gov

The combination of these two moieties in 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile suggests a molecule with potential for diverse chemical reactivity and interesting biological properties, making it a compelling target for academic investigation.

Historical Trajectories and Evolution of Research on Related Chemical Architectures

The synthesis of both benzonitriles and cyclohexenones has a long and storied history in organic chemistry. Early methods for benzonitrile synthesis often involved harsh reaction conditions. However, the advent of modern cross-coupling reactions has provided milder and more efficient routes.

The construction of the cyclohexenone ring has been a central theme in synthetic organic chemistry for over a century. The Robinson annulation, a classic method for the formation of six-membered rings, has been a workhorse in this field. In recent decades, the development of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Negishi, and Stille reactions, has revolutionized the synthesis of 3-arylcyclohexenones, offering a more direct and versatile approach to these structures. These methods allow for the coupling of a cyclohexenone precursor with an appropriately substituted aromatic partner.

A notable development in this area is the selective Heck reaction of aryl bromides with cyclohex-2-en-1-one, which has been shown to be a viable method for the synthesis of 3-arylcycloalk-2-en-1-ones. Crucially, this reaction has been reported to tolerate a variety of functional groups on the aryl bromide, including the nitrile group. This suggests a direct and plausible synthetic route to this compound from 3-bromobenzonitrile (B1265711) and cyclohex-2-en-1-one.

Articulation of Primary Research Objectives and Scope for this compound Studies

Given the chemical functionalities present in this compound, the primary research objectives for its study would likely encompass several key areas:

Development of Efficient Synthetic Methodologies: A primary goal would be to establish a robust and high-yielding synthesis of the target molecule. This would likely involve the exploration and optimization of various palladium-catalyzed cross-coupling reactions.

Investigation of Chemical Reactivity: A thorough examination of the molecule's reactivity would be crucial. This would involve studying the transformations of both the cyclohexenone and benzonitrile moieties to understand how they influence each other's chemical behavior.

Exploration of Biological Activity: Drawing inspiration from the known biological activities of both benzonitrile and cyclohexenone derivatives, a significant research effort would be directed towards screening this compound for a range of biological effects. researchgate.netnih.govnih.gov This could include assays for anticancer, anti-inflammatory, and antimicrobial properties. Structure-activity relationship (SAR) studies of related 3-arylcoumarin derivatives have shown that the nature and position of substituents on the aryl ring can significantly impact cytotoxic activity. nih.gov

Materials Science Applications: The conjugated system present in the molecule could also warrant investigation into its potential applications in materials science, such as in the development of novel organic electronic materials.

The scope of these studies would range from fundamental synthetic chemistry and reaction mechanism elucidation to applied medicinal chemistry and materials science, highlighting the interdisciplinary nature of modern chemical research.

Data on Related 3-Arylcyclohexenone Derivatives

| Compound Name | Structure | Biological Activity/Application |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate | Investigated for inhibition of acetylcholinesterase and induction of apoptosis in colon cancer cells. researchgate.net | |

| 2-(2-((1-Bromonaphthalen-2-yl)oxy)acetyl)-3-hydroxycyclohex-2-en-1-one | Shows potent herbicidal activity as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. nih.gov | |

| 3-Arylcoumarin derivatives | A class of compounds with a similar 3-aryl-α,β-unsaturated carbonyl motif, exhibiting a wide range of biological activities including anticancer and anti-inflammatory effects. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-(4-oxocyclohexen-1-yl)benzonitrile |

InChI |

InChI=1S/C13H11NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-4,8H,5-7H2 |

InChI Key |

FREHTPKNPMUSMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1=O)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Oxo Cyclohex 1 Enyl Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections of the Target Molecule

Retrosynthetic analysis of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile offers several logical pathways for its synthesis. The primary structural features are the α,β-unsaturated ketone within a six-membered ring and the meta-substituted benzonitrile (B105546) moiety.

A primary disconnection strategy targets the enone functionality. Recognizing the α,β-unsaturated system as a product of a dehydration reaction, specifically an aldol (B89426) condensation, leads to a key precursor: a β-hydroxy ketone. youtube.comlibretexts.orgopenstax.org This disconnection breaks the carbon-carbon double bond via a formal hydrolysis, leading to the tertiary alcohol, 3-(1-Hydroxy-4-oxo-cyclohexyl)-benzonitrile. This intermediate simplifies the structure by removing the conjugation and placing the synthetic challenge on the formation of the C-C bond between the aromatic ring and the cyclohexane (B81311) core.

A second strategic disconnection can be made at the bond connecting the benzonitrile ring to the cyclohexenone ring (C-C bond disconnection). This approach suggests two main synthetic strategies:

Aryl Nucleophile Addition: This involves the reaction of an organometallic reagent derived from benzonitrile (acting as a nucleophile) with a suitable cyclohexenone electrophile. For instance, a Grignard or organolithium reagent of 3-bromobenzonitrile (B1265711) could potentially add to a protected 1,4-cyclohexanedione (B43130) derivative.

Ring-Forming Annulation: A classic approach like the Robinson annulation could be employed. openochem.orguam.eswikipedia.org This would involve a Michael addition of a nucleophile derived from a benzonitrile-containing substrate to an α,β-unsaturated ketone (a Michael acceptor like methyl vinyl ketone), followed by an intramolecular aldol condensation to close the ring. jk-sci.comjove.com

These disconnections form the basis for the plausible synthetic routes discussed in the following sections.

Established Synthetic Routes to this compound

While a single, universally "established" route for this specific molecule is not prominently documented, logical synthetic sequences can be constructed from well-established reactions. The most direct conceptual pathway involves the creation of a hydroxylated intermediate followed by dehydration.

The final step in this proposed synthesis is the acid- or base-catalyzed dehydration of the tertiary alcohol, 3-(1-Hydroxy-4-oxo-cyclohexyl)-benzonitrile. The presence of the ketone at the 4-position means this precursor is a γ-hydroxy ketone, and the dehydration specifically forms the conjugated enone system. libretexts.orgopenstax.org

The dehydration process is typically facilitated by heating under acidic or basic conditions. The formation of the conjugated system, where the newly formed double bond is in conjugation with the carbonyl group, provides a strong thermodynamic driving force for the elimination of water. libretexts.org

Table 1: Conditions for Dehydration of β-Hydroxy Ketones

| Reagent/Condition | Mechanism Type | Notes |

|---|---|---|

| Aqueous Acid (e.g., H₂SO₄, TsOH) + Heat | E1 or E2 | Protonation of the hydroxyl group creates a good leaving group (H₂O). |

| Aqueous Base (e.g., NaOH, KOH) + Heat | E1cB | Formation of an enolate facilitates the elimination of the hydroxide (B78521) ion. openstax.org |

This dehydration step is a robust and predictable transformation for generating the target α,β-unsaturated ketone.

The synthesis of the key intermediate, 3-(1-Hydroxy-4-oxo-cyclohexyl)-benzonitrile, can be efficiently achieved using an organometallic approach, specifically a Grignard reaction. leah4sci.comwisc.edu This method requires careful planning, including the use of a protecting group to prevent the Grignard reagent from reacting with the ketone functionality. quizlet.com

The synthetic sequence is as follows:

Protection of the Ketone: The starting material, 1,4-cyclohexanedione, has two reactive carbonyl groups. To ensure the Grignard reagent reacts at only one position, one of the ketones must be selectively protected. A common and effective strategy is the formation of a ketal, for instance, by reacting 1,4-cyclohexanedione with ethylene (B1197577) glycol in the presence of an acid catalyst to form 8-oxo-1,4-dioxaspiro[4.5]decane. Ketal protecting groups are stable under the strongly basic conditions of a Grignard reaction but are readily removed by acidic hydrolysis. uchicago.edujocpr.com

Formation of the Grignard Reagent: The required organometallic reagent is 3-(bromomagnesio)benzonitrile. It is prepared by reacting 3-bromobenzonitrile with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

Grignard Addition: The prepared Grignard reagent is then added to the protected monoketone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate after a 1,2-addition. stackexchange.com

Workup and Deprotection: An acidic workup (e.g., with aqueous NH₄Cl or dilute HCl) protonates the alkoxide to yield the tertiary alcohol and simultaneously removes the ketal protecting group, revealing the ketone at the 4-position. This final step yields the desired precursor, 3-(1-Hydroxy-4-oxo-cyclohexyl)-benzonitrile.

Table 2: Grignard-Based Synthesis of the Precursor

| Step | Reactants | Key Reagents | Product |

|---|---|---|---|

| 1. Protection | 1,4-Cyclohexanedione | Ethylene glycol, p-TsOH | 8-Oxo-1,4-dioxaspiro[4.5]decane |

| 2. Grignard Formation | 3-Bromobenzonitrile | Mg, THF (anhydrous) | 3-(Bromomagnesio)benzonitrile |

| 3. Grignard Addition | Protected Ketone + Grignard Reagent | THF (anhydrous) | Magnesium alkoxide intermediate |

| 4. Deprotection | Magnesium alkoxide intermediate | Aqueous acid (e.g., NH₄Cl(aq)) | 3-(1-Hydroxy-4-oxo-cyclohexyl)-benzonitrile |

Investigation of Alternative and Novel Synthetic Pathways

Beyond the Grignard-dehydration sequence, other modern and classical methods can be considered for the synthesis of this compound.

Instead of forming the C-aryl bond on a pre-existing ring, one can construct the cyclohexenone ring with the aryl group already in place.

Robinson Annulation: This powerful ring-forming reaction creates a cyclohexenone from a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgjk-sci.com A potential application here would involve the reaction of a ketone enolate derived from 3-acetylbenzonitrile (B155718) with methyl vinyl ketone. However, controlling the regioselectivity of the initial enolate formation could be a challenge. A more controlled approach might use a β-ketoester or a similar activated methylene (B1212753) compound containing the 3-cyanophenyl moiety as the Michael donor.

Palladium-Catalyzed Reactions: Modern cross-coupling methods offer efficient ways to form 3-aryl cyclohexenones. rsc.orgrsc.org One such strategy is the palladium-catalyzed coupling of 3-cyanophenylboronic acid with a suitable cyclohexenone precursor, like 3-bromo-2-cyclohexen-1-one. This Suzuki-type coupling would directly install the aryl group at the desired position. organic-chemistry.org Other palladium-catalyzed methods involving the direct C-H activation of benzonitrile and coupling with cyclohexenone have also been explored for similar systems. acs.orgnih.govmdpi.com

Nazarov Cyclization: While typically used for synthesizing cyclopentenones, the Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. organic-chemistry.orgwikipedia.org A divinyl ketone precursor bearing a 3-cyanophenyl group on one of the vinyl moieties could potentially be designed to undergo this cyclization to form a five-membered ring, though its application to form a six-membered ring is not standard.

An alternative to starting with a functionalized benzonitrile is to introduce the nitrile group at a later stage of the synthesis.

Sandmeyer Reaction: A versatile method for introducing a nitrile group is the Sandmeyer reaction. This would involve synthesizing 3-(4-Oxo-cyclohex-1-enyl)-aniline as a precursor. The aniline (B41778) can be diazotized with nitrous acid (generated from NaNO₂ and HCl) and then treated with a copper(I) cyanide salt to yield the target benzonitrile.

Nucleophilic Aromatic Substitution: If a suitable precursor with a good leaving group (e.g., a halogen) at the meta-position of the phenyl ring is synthesized, a nucleophilic substitution with a cyanide salt (e.g., CuCN in a Rosenmund–von Braun reaction) could be employed to install the nitrile group.

Direct C-H Functionalization: Advanced methods involving transition-metal-catalyzed C-H activation could potentially be used to directly functionalize the C-H bond at the meta position of the phenyl ring of a simpler 3-phenyl-cyclohexenone precursor. While ortho-directing groups are common, meta-selective C-H functionalization is an active area of research, with some nitrile-based directing groups showing promise. nih.govacs.org

Catalytic Methods and Reaction Conditions in the Synthesis of this compound and Analogs

The construction of the 3-aryl-cyclohexenone framework is often achieved through transition-metal-catalyzed cross-coupling reactions. Palladium and rhodium-based catalysts are particularly prominent in this field, enabling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and conjugate additions.

Suzuki-Miyaura Coupling:

A highly effective strategy for forming the C-C bond is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two main pathways can be envisioned:

Coupling of a 3-halocyclohexenone with 4-cyanophenylboronic acid: In this approach, a pre-functionalized cyclohexenone derivative, such as 3-bromo-cyclohex-2-enone or 3-iodo-cyclohex-2-enone, is reacted with 4-cyanophenylboronic acid.

Coupling of a cyclohexenyl boronic acid derivative with 3-bromo- (B131339) or 3-iodobenzonitrile: This alternative involves preparing a boronic acid or ester derivative of cyclohexenone and coupling it with a halogenated benzonitrile.

The choice of catalyst is crucial for achieving high yields. Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts derived from palladium(II) acetate (B1210297) with ligands like SPhos or XPhos, are commonly employed. The selection of the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and the solvent system (e.g., toluene/water, dioxane/water, or DMF) significantly influences the reaction outcome.

Heck Reaction:

The Heck reaction provides another powerful tool for C-C bond formation, involving the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. To synthesize the target molecule, one could react 3-halobenzonitrile with cyclohexenone. However, controlling the regioselectivity of the addition to the double bond of the cyclohexenone can be a challenge. The reaction typically favors the formation of the more substituted alkene, which would lead to the desired product. Standard conditions often involve a palladium(II) acetate catalyst, a phosphine ligand, and an organic base like triethylamine.

Rhodium-Catalyzed Conjugate Addition:

Rhodium-catalyzed 1,4-conjugate addition of an organoboronic acid to an α,β-unsaturated ketone is a highly efficient method for forming a C-C bond at the β-position of the enone. In this context, 4-cyanophenylboronic acid can be added to cyclohex-2-enone in the presence of a rhodium catalyst. Chiral ligands can be employed to achieve enantioselective synthesis if a chiral version of the target molecule is desired. Common catalysts include rhodium(I) complexes with ligands such as BINAP. The reaction is typically carried out in a mixed solvent system, such as dioxane/water, and may require a base to facilitate the transmetalation step.

Below is a table summarizing typical reaction conditions for these catalytic methods.

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) |

| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene/H₂O | 80-110 | 12-24 |

| Heck Reaction | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N | DMF or MeCN | 80-120 | 16-48 |

| Rh-catalyzed Add. | [Rh(cod)₂]BF₄ (1-3) | BINAP (1.1-3.3) | K₂CO₃ | Dioxane/H₂O | 50-100 | 6-18 |

Advanced Purification and Isolation Techniques in Chemical Synthesis

The purification of this compound from the reaction mixture is a critical step to obtain the compound in high purity. Given the presence of both a polar nitrile group and a moderately polar enone functionality, a combination of techniques is often necessary.

Chromatographic Methods:

Flash Column Chromatography: This is the most common primary purification method. Due to the moderate polarity of the target compound, silica (B1680970) gel is a suitable stationary phase. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is typically effective in separating the product from non-polar byproducts and unreacted starting materials.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an excellent option. nih.gov A reversed-phase C18 column is generally suitable for this type of compound. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution program would be developed based on analytical HPLC runs to optimize the separation. google.com

Supercritical Fluid Chromatography (SFC): SFC is a greener and often faster alternative to preparative HPLC. wikipedia.org It uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol. wikipedia.org SFC can provide excellent separation for moderately polar compounds and is particularly advantageous for chiral separations if a chiral stationary phase is used. nih.gov The collection of the purified compound is simplified as the CO₂ evaporates upon depressurization. wikipedia.org

Crystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. pitt.edu The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. mt.com For this compound, a mixed solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is likely to be effective. The impure solid is dissolved in the minimum amount of the hot solvent mixture, and then allowed to cool slowly to promote the formation of well-defined crystals, leaving impurities in the mother liquor. libretexts.org

Membrane Filtration:

For larger-scale purifications or for the removal of specific types of impurities, membrane filtration techniques such as nanofiltration can be employed. These methods separate molecules based on size and can be used to remove high molecular weight impurities or to concentrate the product solution prior to a final purification step like crystallization. acs.org

The following table outlines the principles and typical applications of these advanced purification techniques.

| Purification Technique | Principle of Separation | Typical Stationary/Mobile Phase or Solvent | Application for this compound |

| Preparative HPLC | Differential partitioning between a stationary and a liquid mobile phase | Stationary: C18 silica; Mobile: Acetonitrile/Water or Methanol/Water | High-purity isolation for analytical standards or final product polishing. nih.govgoogle.com |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase | Stationary: Various (e.g., silica, chiral phases); Mobile: Supercritical CO₂ with a co-solvent (e.g., Methanol) | Rapid purification, chiral separations, and environmentally friendly alternative to HPLC. wikipedia.orgnih.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures | Ethyl acetate/Hexane, Dichloromethane/Hexane | Final purification step to obtain a highly crystalline and pure solid product. pitt.edumt.com |

| Membrane Filtration | Size exclusion using a semi-permeable membrane | N/A | Removal of particulate matter, high molecular weight impurities, or solvent exchange. acs.org |

Advanced Spectroscopic and Structural Characterization of 3 4 Oxo Cyclohex 1 Enyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed experimental NMR data, including chemical shifts, coupling constants, and 2D correlations (COSY, HSQC, HMBC, NOESY) for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile, are not available in the consulted resources. The elucidation of its complex structure would typically rely on the following analyses.

A ¹H NMR spectrum would be crucial for identifying the number of unique proton environments, their multiplicity (splitting patterns), and their integration (proton count). For the target molecule, one would expect to observe distinct signals for the aromatic protons on the benzonitrile (B105546) ring and the vinylic and aliphatic protons on the 4-oxo-cyclohex-1-enyl ring. The coupling constants between adjacent protons would provide valuable information about the connectivity and stereochemistry of the cyclohexenone ring.

The ¹³C NMR spectrum would reveal the number of distinct carbon environments in the molecule. Key signals would include those for the carbonyl carbon (C=O), the nitrile carbon (C≡N), the quaternary and protonated carbons of the benzonitrile ring, and the sp² and sp³ hybridized carbons of the cyclohexenone moiety.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity of protons within the cyclohexenone ring and the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is critical for connecting the benzonitrile ring to the cyclohexenone ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, including high-resolution mass and fragmentation patterns from soft ionization techniques for this compound, were not found. The molecular formula for this compound is C₁₃H₁₁NO, corresponding to a molecular weight of approximately 197.24 g/mol .

HRMS analysis would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition (C₁₃H₁₁NO). This technique is essential for distinguishing the target compound from isomers or other compounds with the same nominal mass.

Soft ionization techniques like ESI-MS are used to generate the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. This allows for the clear determination of the molecular weight. Analysis of the fragmentation patterns that do occur (in-source fragmentation or tandem MS) would provide structural information by showing how the molecule breaks apart, helping to confirm the connectivity of the benzonitrile and oxo-cyclohexenyl moieties.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds provides valuable insights into its likely solid-state conformation and packing.

The analysis of related benzoylcyclohexenone derivatives, such as 2,2′-[(2-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-enone), reveals key structural features that are likely to be relevant to this compound. In the case of the bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) derivative, the molecule adopts a conformation stabilized by intramolecular hydrogen bonds. The cyclohexenone rings in such compounds typically exhibit a shallow boat or envelope conformation. For instance, in ethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a related structure with a fused cyclohexanone (B45756) ring, the dihydropyridine (B1217469) ring adopts a shallow boat conformation. nih.gov The orientation of the aryl group relative to the cyclohexenone ring is a critical parameter. In many related structures, the aryl group is positioned orthogonally to the plane of the cyclohexenone ring. nih.gov

| Parameter | Observation in Related Derivatives |

| Cyclohexenone Ring Conformation | Shallow boat or envelope |

| Aryl Group Orientation | Often orthogonal to the cyclohexenone ring |

| Intramolecular Interactions | Potential for hydrogen bonding if suitable functional groups are present |

The solid-state packing of molecules is governed by a variety of intermolecular interactions. In related benzonitrile and cyclohexenone derivatives, hydrogen bonding and other weak interactions play a crucial role in the formation of the crystal lattice. For example, in the crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid, O—H⋯N and O—H⋯O hydrogen bonds link the molecules into chains and sheets. researchgate.net Similarly, in ethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, intermolecular N—H⋯O bonding is a prominent feature of the crystal packing. nih.gov

| Interaction Type | Example in Related Structures | Potential Role in this compound |

| N—H⋯O Hydrogen Bonding | Links molecules into chains in hexahydroquinoline derivatives. nih.gov | Could be significant in derivatives or co-crystals with hydrogen bond donors. |

| O—H⋯N/O Hydrogen Bonding | Forms chains and sheets in substituted cyclohexanecarboxylic acid. researchgate.net | The carbonyl oxygen and nitrile nitrogen can act as hydrogen bond acceptors. |

| C—H⋯O Interactions | Observed in various crystal packings. nih.gov | Likely to contribute to the overall packing efficiency. |

| C—H⋯π Interactions | Forms layered structures in benzonitrile derivatives. nih.gov | The benzonitrile ring can participate in such interactions. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The carbonyl group (C=O) of the cyclohexenone ring will give rise to a strong absorption band, typically in the range of 1650-1680 cm⁻¹ for α,β-unsaturated ketones. The C=C double bond within the cyclohexenone ring and the aromatic ring will show absorptions in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are expected in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220-2260 | Medium, Sharp |

| C=O (α,β-unsaturated ketone) | 1650-1680 | Strong |

| C=C (Alkene and Aromatic) | 1500-1650 | Medium to Weak |

| C-H (Aromatic) | 3000-3100 | Medium to Weak |

| C-H (Aliphatic) | 2850-3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* transitions.

The conjugated system, which includes the benzonitrile ring and the enone moiety of the cyclohexenone ring, will give rise to intense π→π* transitions. Based on data for related compounds like benzaldehyde (B42025) and acetophenone, these transitions are expected to appear in the UV region. For instance, benzonitrile exhibits absorption bands in the vacuum ultraviolet region. science-softcon.de The presence of the extended conjugation in this compound is likely to shift these absorptions to longer wavelengths (a bathochromic shift). The carbonyl group's non-bonding electrons (n electrons) can undergo a lower-energy n→π* transition, which typically appears as a weaker absorption band at a longer wavelength than the π→π* transitions.

| Transition | Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) |

| π→π | Conjugated system (benzonitrile and enone) | ~200-300 nm | High |

| n→π | Carbonyl group (C=O) | >300 nm | Low |

Chemical Reactivity and Reaction Mechanisms of 3 4 Oxo Cyclohex 1 Enyl Benzonitrile

Reactivity Profiles of the Cyclohexenone Moiety

The cyclohexenone fragment of the molecule is an α,β-unsaturated ketone, which possesses two primary sites of electrophilicity: the carbonyl carbon and the β-carbon of the enone system. This dual reactivity allows for a variety of transformations.

Nucleophilic Conjugate Addition Reactions to the Enone System

The most prominent reaction of the cyclohexenone system is the nucleophilic conjugate addition, also known as the Michael addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond. This reactivity is a consequence of the polarization of the enone system, where the electron-withdrawing nature of the carbonyl group renders the β-carbon electron-deficient.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically at the α-carbon, yields the 1,4-addition product. A wide range of nucleophiles can participate in this reaction, including organometallic reagents (such as Gilman cuprates), amines, thiols, and enolates.

For 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile, the addition of a nucleophile would lead to a 3-substituted cyclohexanone (B45756) derivative. The stereochemical outcome of this addition can often be controlled by the choice of reagents and reaction conditions.

Table 1: Examples of Nucleophilic Conjugate Addition Reactions (Note: The following are illustrative examples based on the known reactivity of cyclohexenone systems, as specific data for this compound is not readily available in the cited literature.)

| Nucleophile | Reagent Example | Product Type |

| Organocuprate | (CH₃)₂CuLi | 3-(3-cyanophenyl)-4-methylcyclohexan-1-one |

| Amine | Piperidine | 3-(3-cyanophenyl)-4-(piperidin-1-yl)cyclohexan-1-one |

| Thiol | Thiophenol | 3-(3-cyanophenyl)-4-(phenylthio)cyclohexan-1-one |

| Enolate | Diethyl malonate | Diethyl 2-((2-(3-cyanophenyl)-4-oxocyclohexyl))malonate |

Carbonyl Group Reactivity (e.g., Ketal/Acetal Formation, Reduction, Oxidation)

The carbonyl group of the cyclohexenone moiety exhibits typical ketonic reactivity. It can undergo nucleophilic attack, reduction, and oxidation.

Ketal/Acetal Formation: In the presence of an alcohol or a diol and an acid catalyst, the carbonyl group can be protected as a ketal or acetal. This reaction is reversible and is often used to protect the ketone functionality while other transformations are carried out on the molecule. For instance, treatment with ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid would yield the corresponding ethylene ketal.

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the reduction. Catalytic hydrogenation can also be employed, which may also reduce the carbon-carbon double bond of the enone system, depending on the catalyst and reaction conditions.

Oxidation: While the ketone is already in a relatively high oxidation state, under forcing conditions, oxidative cleavage of the ring can occur. More relevant is the oxidation of the corresponding alcohol, should the ketone be reduced first.

Enolization and Tautomeric Equilibria Investigations

Like other ketones, the cyclohexenone moiety of this compound can undergo enolization in the presence of an acid or a base. This involves the formation of an enol or an enolate, respectively. The formation of the enolate is a key step in reactions such as the Michael addition and aldol (B89426) condensations. The regioselectivity of enolate formation (i.e., the formation of the kinetic versus the thermodynamic enolate) can be controlled by the choice of base, solvent, and temperature. The resulting enolates can then react with various electrophiles at the α-carbon.

Reactivity Profiles of the Benzonitrile (B105546) Moiety

The benzonitrile group consists of a nitrile (-C≡N) substituent on a benzene (B151609) ring. Both the nitrile group and the aromatic ring have distinct reactivity patterns.

Nitrile Group Transformations (e.g., Hydrolysis, Reductions to Amines, Derivatization)

The nitrile group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating with an aqueous acid such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. Base-catalyzed hydrolysis, using a reagent like sodium hydroxide (B78521), also proceeds through an amide intermediate and yields a carboxylate salt, which upon acidification gives the carboxylic acid.

Reduction to Amines: The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative in this case) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon.

Derivatization: The nitrile group can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Table 2: Common Transformations of the Nitrile Group (Note: These are general reactions of benzonitriles and are expected to be applicable to this compound.)

| Reaction | Reagents | Product Functional Group |

| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Carboxylic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | Primary amine |

| Catalytic Hydrogenation | H₂, Raney Ni | Primary amine |

Aromatic Electrophilic and Nucleophilic Substitution Patterns on the Benzonitrile Ring

The benzonitrile ring can undergo both electrophilic and nucleophilic aromatic substitution, with the cyano group influencing the regioselectivity and reactivity of these reactions.

Electrophilic Aromatic Substitution: The cyano group is a strongly deactivating and meta-directing group for electrophilic aromatic substitution. The electron-withdrawing nature of the nitrile group, through both inductive and resonance effects, makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. When substitution does occur, it is directed to the positions meta to the cyano group (positions 2, 4, and 6 relative to the cyclohexenyl substituent). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although the latter are often difficult on strongly deactivated rings.

Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution (SNAAr) can occur on the benzonitrile ring if a good leaving group is present at an ortho or para position to the strongly electron-withdrawing cyano group. The cyano group activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. For this compound itself, without a suitable leaving group on the aromatic ring, this reaction is not expected to be facile.

Photochemical Reactions and Mechanistic Elucidation

The photochemical behavior of cyclohexenone derivatives, particularly those with enaminone-like structures, is a field of significant interest due to the potential for constructing complex polycyclic systems through light-induced transformations. The reactivity is governed by the electronic properties of the excited states and the structural features of the molecule.

[6π] Photocyclization Pathways of Structurally Related Enaminones

The [6π] photocyclization is a powerful electrocyclic reaction for the synthesis of heterocyclic compounds. For N-aryl-β-enaminones, which are structurally analogous to this compound, this reaction provides a route to carbazole (B46965) derivatives. Upon irradiation, typically with UV light (e.g., λ = 366 nm), these enaminones can undergo a conrotatory [6π] ring closure. acs.org

The reaction proceeds through an excited state, leading to the formation of a transient intermediate which then rearranges to the final product. For instance, tertiary N-alkoxycarbonyl-N-aryl-β-enaminones initially form trans-hexahydrocarbazol-4-ones via this photocyclization pathway. acs.orgacs.org However, these trans isomers are often labile and can rapidly epimerize to the more stable cis-hexahydrocarbazol-4-ones, especially during purification on silica (B1680970) gel. acs.org The introduction of an acceptor group, such as an alkoxycarbonyl group, on the nitrogen atom has been shown to enhance the stability of the cyclized products, allowing for their isolation. acs.org

The general mechanism is believed to involve the excitation of the enaminone to a triplet state, followed by the conrotatory ring closure. This is then succeeded by a suprafacial acs.orgrsc.org hydrogen migration to yield the final stable product. acs.orgacs.org The efficiency and outcome of the reaction can be influenced by the substitution pattern on both the aryl ring and the enaminone backbone. acs.org

| Substrate | Irradiation Wavelength (nm) | Product | Yield | Key Observation | Reference |

|---|---|---|---|---|---|

| N-alkoxycarbonyl-N-aryl-β-enaminones | 366 | cis-Hexahydrocarbazol-4-ones | Good to excellent | Initial formation of labile trans-product, which epimerizes on silica gel. | acs.org |

| Enaminone with tethered alkene | 366 | [6π] photocyclization product | 85% | Exclusive [6π] photocyclization; no [2+2] photocycloaddition observed. | acs.org |

| Cyclopentene enaminone | 300 | cis-product | 52% (moderate) | Required shorter wavelength and longer reaction time (20 h). | acs.org |

| Enaminones with ortho-substituted phenyl groups | 366 | No reaction | N/A | Steric hindrance from ortho-substituents prevents the reaction. | acs.org |

Impact of Substituent Effects on Photoreactivity and Stereochemical Outcomes

Substituents on the cyclohexenone and the associated aryl ring play a critical role in dictating the molecule's photoreactivity and the stereochemistry of the products. chemrxiv.org In the context of this compound, the electron-withdrawing nature of the nitrile group on the phenyl ring can influence the energy levels of the molecular orbitals and the stability of excited state intermediates.

Studies on substituted cyclohexenones have shown that both the position and electronic nature of substituents affect the course of photochemical reactions, such as [2+2] photocycloadditions. acs.org For example, alkyl substitutions on the cyclohexenone ring can alter the reaction pathways and yields. acs.org Bulky substituents can introduce steric hindrance, which may disfavor certain reaction pathways while promoting others. This steric repulsion can destabilize transition states, leading to different product distributions. chemrxiv.org

In the case of [6π] photocyclization of related enaminones, steric effects are particularly pronounced. Ortho-substitution on the N-aryl component completely inhibits the reaction due to steric hindrance that prevents the necessary conformational arrangement for ring closure. acs.org Conversely, electronic effects can modulate the quantum yield and the stability of the resulting photoproducts. An acceptor group on the nitrogen atom, for instance, stabilizes the cyclized carbazole products. acs.org Therefore, the cyano group in this compound is expected to influence the electronic characteristics of the excited state, potentially affecting the efficiency of any photochemical transformations.

Mechanistic Probes: Deuterium (B1214612) Labeling and Quenching Experiments in Photochemical Processes

To elucidate the intricate mechanisms of photochemical reactions, researchers employ various investigative techniques, including deuterium labeling and quenching experiments. These methods provide invaluable insights into reaction intermediates, transition states, and the nature of the excited states involved (singlet vs. triplet).

Deuterium Labeling is used to trace the path of hydrogen atoms during a reaction. chem-station.com In the study of the [6π] photocyclization of N-aryl-β-enaminones, deuterium-labeling experiments were crucial in supporting the proposed mechanism involving a suprafacial acs.orgrsc.org hydrogen migration step following the electrocyclization. acs.org By selectively replacing specific hydrogen atoms with deuterium, it is possible to determine their fate in the final product structure through techniques like NMR spectroscopy or mass spectrometry. nih.govnih.gov The development of photochemical methods for deuterium incorporation has become an important area of research, allowing for the late-stage labeling of complex molecules. rsc.orgresearchgate.net

Quenching Experiments are used to determine the nature of the excited state responsible for the photoreaction. photobiology.infoyoutube.com A quencher is a molecule that can accept energy from the excited state of the reactant, deactivating it and thus inhibiting the photochemical reaction. researchgate.net The efficiency of quenching depends on the energy levels of the quencher and the excited reactant. By using quenchers with known triplet energies, it is possible to deduce whether the reaction proceeds through a triplet state. If a quencher with a lower triplet energy than the reactant inhibits the reaction, it provides strong evidence for a triplet-mediated pathway. This technique was applied to the [6π] photocyclization of enaminones, where the results, in conjunction with DFT calculations, pointed towards a triplet pathway for the conrotatory ring closure. acs.org

Mechanisms of Oxidation and Aromatization for Related Cyclohexenone Compounds

Cyclohexenone and its derivatives are valuable precursors for the synthesis of substituted phenols and other aromatic compounds through dehydrogenative aromatization. rsc.orgfuture4200.com This transformation is a significant oxidative process in organic synthesis and can be achieved using various catalytic systems. researchgate.net

The mechanisms for the aromatization of cyclohexenones typically involve the removal of hydrogen atoms to form a more stable aromatic system. This can be accomplished through different catalytic cycles, often involving transition metals or non-metal reagents.

Palladium-Catalyzed Aerobic Dehydrogenation: Palladium catalysts, such as Pd(OAc)₂, are effective for the aerobic dehydrogenative aromatization of cyclohexanones and cyclohexenones to phenols. researchgate.net A plausible mechanism involves the formation of a palladium enolate intermediate, followed by β-hydride elimination. The resulting palladium hydride species is then reoxidized by molecular oxygen to regenerate the active catalyst, completing the catalytic cycle.

Vanadium-Catalyzed Oxidation: Non-precious metals like vanadium salts can also effectively catalyze the transformation of cyclohexenones into phenols under an atmosphere of molecular oxygen. future4200.com This method provides an alternative to palladium-based systems.

Iodine-Promoted Oxidative Aromatization: Molecular iodine can promote the oxidative aromatization of α,β-unsaturated cyclohexenones to yield aryl ethers or phenols, depending on the solvent used. future4200.com For example, using iodine in methanol (B129727) can lead to the formation of aryl methyl ethers.

Manganese Dioxide (MnO₂) Mediated Oxidation: MnO₂ is a heterogeneous reagent that can effect the aromatization of cyclohexene (B86901) systems. The reaction is believed to occur on the surface of the amorphous MnO₂ and proceeds via a stepwise, radical-mediated process. researchgate.net The mechanism involves the homolytic abstraction of an allylic hydrogen atom to generate an allylic radical, from which a second hydrogen atom is subsequently abstracted to yield the aromatic ring. researchgate.net

| Catalyst/Reagent | Oxidant | Typical Product | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | O₂ (air) | Phenols | researchgate.net |

| Vanadium (e.g., VOSO₄) | O₂ (air) | Phenols | future4200.com |

| Iodine (I₂) | I₂ | Phenols or Aryl ethers | future4200.com |

| Manganese Dioxide (MnO₂) | MnO₂ | Aromatic ring | researchgate.net |

Stereochemical Control and Diastereoselectivity in Reactions Involving the Cyclohexenone Ring

Controlling the stereochemistry in reactions involving the cyclohexenone ring is fundamental for the synthesis of complex, biologically active molecules. beilstein-journals.org The conformation of the six-membered ring and the nature of the reactants and catalysts are key factors in determining the diastereoselectivity of a given transformation.

Domino Reactions: Michael-aldol domino reactions are effective for constructing polyfunctional cyclohexanone scaffolds with high diastereoselectivity. nih.gov For instance, the base-catalyzed reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles can yield cyclohexanone products with excellent diastereoselectivity (up to >20:1 dr). nih.gov The stereochemical outcome is often governed by selective aldol cyclization under Curtin-Hammett kinetics. nih.gov

Diels-Alder Reactions: The Diels-Alder cycloaddition is another powerful tool where stereocontrol is crucial. Reactions of 2-cyclohexenones with dienes like cyclopentadiene (B3395910) often show high endo diastereoselectivity. acs.orgacs.org The facial selectivity of the approach of the diene to the dienophile is influenced by the substituents on the cyclohexenone ring.

Epoxide Ring Opening: The stereochemistry of an epoxide on a cyclohexane (B81311) ring dictates the regioselectivity and stereoselectivity of its ring-opening. Nucleophilic attack generally proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon. The preferred site of attack is often influenced by stereo-electronic effects that favor a transition state resembling a chair conformation. youtube.comyoutube.com This principle, known as the Fürst-Plattner rule (or trans-diaxial opening), is critical for predicting the stereochemical outcome in cyclic systems. youtube.com

Enantioselective Catalysis: In the biosynthesis of epoxyquinoid natural products, which contain an epoxy-cyclohexenone core, enzymes exert precise stereochemical control. acs.org Studies have shown that the stereochemistry of the epoxide can control the regioselective reduction of the ketone. Furthermore, site-directed mutagenesis of biosynthetic enzymes can be used to control the absolute stereochemistry of the final natural products, highlighting the subtle interplay of factors that govern stereochemical outcomes. acs.org This enzymatic control provides a blueprint for developing synthetic catalysts that can achieve high levels of stereocontrol in reactions involving the cyclohexenone moiety.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to understand the intrinsic electronic properties of the molecule, which are fundamental to its reactivity and interaction with biological targets.

Molecular orbital analysis, often performed using Density Functional Theory (DFT), helps in understanding the electronic characteristics of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile derivatives. Studies on structurally related compounds investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. For instance, in similar heterocyclic compounds, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, identifies regions that are rich or poor in electrons. These maps highlight electrophilic and nucleophilic sites, which are crucial for molecular recognition and the formation of intermolecular interactions, such as hydrogen bonds, with protein targets. researchgate.net While specific HOMO-LUMO data for this compound is not extensively published, studies on analogous systems with benzonitrile (B105546) and cyclic enone moieties show that the nitrile group and the carbonyl oxygen are typically regions of high electron density, making them potential hydrogen bond acceptors. researchgate.net

The biological activity of a flexible molecule like this compound is dictated by its three-dimensional shape or conformation. Conformational analysis is performed to identify the stable, low-energy conformations of the molecule. This process involves systematically rotating the single bonds in the molecule to explore its conformational space and calculating the potential energy of each resulting structure. The goal is to identify the global energy minimum and other low-energy conformers that are likely to be biologically active. For derivatives of 1,5-diaryl-3-oxo-1,4-pentadiene, which share a similar conjugated system, techniques like Nuclear Overhauser Effect (NOE) spectroscopy are used alongside computational methods to determine the proportions of different conformers in solution. mdpi.com Such analyses reveal how different substituents can influence the preferred shape of the molecule, which in turn affects how it fits into a protein's binding site. mdpi.com

Molecular Docking Simulations to Investigate Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. lupinepublishers.com This method is instrumental in studying derivatives of this compound as potential enzyme inhibitors.

Derivatives of the this compound scaffold have been extensively studied as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, migration, and survival. researchgate.netmdpi.com Molecular docking simulations have been crucial in predicting how these compounds bind to the ATP-binding pocket of the FAK kinase domain. mdpi.commdpi.com

For example, docking studies on a closely related compound, 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile, revealed key interactions within the FAK active site. lupinepublishers.comresearchgate.net These simulations predict that the ligand can form hydrogen bonds with key amino acid residues, such as Cys502 and Glu500 in the hinge region of the kinase, which is a common binding motif for ATP-competitive inhibitors. mdpi.com Hydrophobic interactions with residues like Ala452 and Leu553 further stabilize the ligand-protein complex. mdpi.com The predicted binding energy and inhibition constants (Ki) derived from these simulations provide an estimation of the compound's inhibitory potency. researchgate.net

| Compound Scaffold | Interacting FAK Residue | Interaction Type | Reference |

|---|---|---|---|

| 7H-pyrrolo[2,3-d]pyrimidine | Cys502 | Hydrogen Bond (donor-acceptor) | mdpi.com |

| 7H-pyrrolo[2,3-d]pyrimidine | Glu500 | Hydrogen Bond (donor-acceptor) | mdpi.com |

| 7H-pyrrolo[2,3-d]pyrimidine | Asp564 (DFG motif) | Hydrogen Bond | mdpi.com |

| 7H-pyrrolo[2,3-d]pyrimidine | Ala452 | Hydrophobic | mdpi.com |

| 7H-pyrrolo[2,3-d]pyrimidine | Leu553 | Hydrophobic | mdpi.com |

| 3-[Bis-(...)-methyl]benzonitrile | Conserved Residues | Hydrophobic | researchgate.net |

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Docking-based virtual screening has been successfully applied to identify novel FAK inhibitors. nih.govmdpi.com In this process, large chemical databases are computationally docked against the FAK active site, and compounds are ranked based on their predicted binding affinity or docking score. nih.gov This method, often combined with other techniques like pharmacophore modeling, efficiently filters vast compound libraries down to a manageable number of promising hits for experimental testing. nih.govnih.gov This approach has led to the discovery of novel chemical scaffolds for FAK inhibition, demonstrating its power in modern drug discovery pipelines. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for optimizing lead compounds into potent drug candidates. They aim to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov

For FAK inhibitors based on scaffolds related to this compound, SAR studies have elucidated key structural requirements for potent inhibition. For instance, in the 7H-pyrrolo[2,3-d]pyrimidine series, the pyrimidine (B1678525) core is known to form crucial hydrogen bonds with the hinge region of FAK. mdpi.com Modifications at different positions of this core structure are explored to enhance potency and selectivity.

QSAR models provide a mathematical relationship between the chemical structures and biological activities of a set of compounds. nih.gov For FAK inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.govsemanticscholar.org These models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen-bonding character are favorable or unfavorable for activity. nih.gov A stable and reliable QSAR model for FAK inhibitors, for instance, might show high statistical parameters such as a Q² value of 0.8040 and an R² value of 0.8499, indicating good predictive power. bohrium.comingentaconnect.com Such models are valuable tools for predicting the activity of newly designed compounds and guiding further synthetic efforts. nih.govnih.gov

Pharmacophore modeling is another crucial aspect of SAR analysis. researchgate.netnih.gov A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. nih.gov For FAK inhibitors, pharmacophore models have been generated based on the crystal structures of known inhibitors bound to the kinase. nih.gov These models serve as 3D search queries for virtual screening of compound databases to identify novel molecules that fit the required pharmacophoric features for FAK inhibition. nih.gov

| Model Type | Statistical Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| CoMFA | Q² (Cross-validated R²) | 0.663 | Good internal predictability | nih.gov |

| CoMFA | R² (Non-cross-validated R²) | 0.987 | Good correlation for the training set | nih.gov |

| CoMSIA | Q² (Cross-validated R²) | 0.670 | Good internal predictability | nih.gov |

| CoMSIA | R² (Non-cross-validated R²) | 0.981 | Good correlation for the training set | nih.gov |

| mol2vec descriptor-based | R² (Test Set) | 0.729 | Good external predictive performance | nih.gov |

Application of Molecular Fingerprinting Techniques in Chemical Space Analysis

Molecular fingerprints are digital representations of a molecule's structure, which can be used to quantify molecular similarity and explore chemical space. Techniques such as Extended Connectivity Fingerprints (ECFP) and Extended 3D Fingerprints (E3FP) are powerful tools for this purpose. nih.gov

Extended Connectivity Fingerprints (ECFP): These are 2D fingerprints that encode information about the presence of specific substructures within a molecule. ECFPs are generated by systematically exploring the neighborhood of each atom. They are widely used in virtual screening and machine learning models to predict biological activity.

Extended 3D Fingerprints (E3FP): E3FP extends the concept of ECFP into three dimensions, capturing information about the spatial arrangement of atoms. nih.gov This can be particularly useful for distinguishing between stereoisomers and understanding interactions with biological macromolecules that are sensitive to 3D shape.

For this compound, these fingerprinting techniques could be used to compare it to libraries of known active compounds, potentially identifying novel biological targets or predicting its activity profile.

Table 2: Comparison of ECFP and E3FP for the Analysis of this compound

| Fingerprint Type | Information Encoded | Potential Application |

| ECFP | 2D structural fragments and connectivity | High-throughput virtual screening, similarity searching |

| E3FP | 3D pharmacophoric features and spatial relationships | Target prediction, analysis of conformational flexibility |

Computational Investigations of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. DFT calculations can provide detailed information about the energies of reactants, products, and transition states, offering a deeper understanding of reaction pathways and kinetics. nih.govmdpi.comresearchgate.netnih.gov

For this compound, DFT calculations could be employed to study a variety of potential reactions, such as:

Nucleophilic Addition to the Carbonyl Group: Investigating the reaction mechanism of nucleophiles with the ketone functionality on the cyclohexenone ring.

Michael Addition to the α,β-Unsaturated System: Modeling the conjugate addition of nucleophiles to the double bond of the cyclohexenone ring.

Cycloaddition Reactions: Exploring the potential for the cyclohexene (B86901) double bond to participate in cycloaddition reactions. nih.gov

These computational studies can help in predicting the regioselectivity and stereoselectivity of reactions, guiding synthetic efforts, and understanding the compound's stability and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that reveals the dynamic nature of a molecule.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: Analyze the rotational freedom around the bond connecting the two rings and the puckering of the cyclohexenone ring.

Study Solvent Effects: Investigate how the molecule interacts with different solvents, which can influence its solubility and reactivity. nih.gov

Simulate Binding to a Biological Target: If a potential protein target is identified, MD simulations can be used to study the dynamics of the protein-ligand complex, providing insights into the stability of the binding and the key interactions involved.

Synthesis and Characterization of Derivatives and Analogs of 3 4 Oxo Cyclohex 1 Enyl Benzonitrile

Chemical Modifications of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule offers two primary sites for chemical modification: the aromatic ring and the nitrile functional group. These modifications are pursued to modulate the electronic properties, steric profile, and potential intermolecular interactions of the molecule.

Introduction of Substituents on the Aromatic Ring

The aromatic ring of the benzonitrile moiety can be functionalized through various electrophilic aromatic substitution reactions. The introduction of substituents such as hydroxyl and amino groups can significantly alter the compound's properties. For instance, the synthesis of 3-hydroxy-4-amino-benzonitrile has been achieved through a multi-step process starting from 2-benzoxazolinone. This involves bromination, followed by cyanation using copper(I) cyanide, and subsequent functional group manipulations to yield the desired substituted benzonitrile. researchgate.netnih.govgoogle.comgoogle.comwipo.int

The reactivity of the benzene (B151609) ring towards electrophilic substitution is influenced by the existing substituents. The cyano group is a deactivating, meta-directing group, while the cyclohexenyl substituent's directing influence would be less pronounced. Therefore, the introduction of new substituents would likely occur at the positions meta to the nitrile group. The specific conditions for these reactions, such as the choice of catalyst and solvent, are crucial for achieving high yields and regioselectivity.

Derivatization of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, providing a pathway to a diverse range of derivatives. researchgate.net

One of the most common transformations is the reduction of the nitrile to a primary amine . This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net For example, 3-(4-Chlorophenoxy)benzonitrile has been successfully reduced to the corresponding benzylamine (B48309) using LiAlH₄ in tetrahydrofuran (B95107) (THF). researchgate.net This transformation converts the electron-withdrawing nitrile group into a basic amino group, drastically altering the molecule's chemical and physical properties.

The nitrile group can also undergo hydrolysis to form a carboxylic acid . This reaction can be catalyzed by either acid or base and typically requires heating. The initial product is an amide, which is then further hydrolyzed to the carboxylic acid. This conversion introduces a highly polar and acidic functional group, which can participate in hydrogen bonding and salt formation.

Another important reaction of the nitrile group is its reaction with Grignard reagents to form ketones . This reaction proceeds through the formation of an intermediate imine salt, which is then hydrolyzed to the ketone. This allows for the introduction of a new carbon-carbon bond and the creation of a carbonyl functionality.

| Starting Material | Reagent(s) | Product Functional Group | Reference(s) |

| Benzonitrile Derivative | LiAlH₄ | Primary Amine | researchgate.netresearchgate.net |

| Benzonitrile Derivative | H₃O⁺ or OH⁻, Δ | Carboxylic Acid | |

| Benzonitrile Derivative | 1. RMgX, 2. H₃O⁺ | Ketone |

Structural Modifications of the Cyclohexenone Moiety

The cyclohexenone ring provides multiple avenues for structural modification, including alterations to the carbonyl group, substitutions on the ring, and changes to the ring size itself. These modifications can impact the molecule's conformation, reactivity, and biological activity.

Alterations to the Carbonyl Functional Group (e.g., reduction to hydroxyl, transformation to formyl)

The carbonyl group of the cyclohexenone moiety is a key site for chemical transformations. Reduction of the ketone to a secondary alcohol can be readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor. The stereoselectivity of this reduction can often be controlled by the choice of reagent and reaction conditions.

The transformation of the carbonyl group to a formyl group is a more complex process. One potential route could involve a Wittig-type reaction to introduce a carbon-carbon double bond, followed by ozonolysis or other oxidative cleavage methods to generate the aldehyde.

Ring Substitutions and Functionalization (e.g., dimethyl, hydroxyl, amino groups)

Introducing substituents onto the cyclohexenone ring can significantly influence the molecule's shape and reactivity. For example, the synthesis of dimethyl-substituted cyclohexenones can be achieved through various methods, including the reaction of vinyl Fischer carbene complexes with alkynes, which can lead to the formation of cyclohexa-2,4-dienones that can be hydrolyzed to cyclohexen-1,4-diones.

The introduction of hydroxyl and amino groups onto the cyclohexenone ring can be accomplished through several synthetic strategies. For instance, alpha-hydroxylation of the ketone can be achieved using reagents like manganese(III) acetate (B1210297). The synthesis of aminocyclohexenones can be approached through methods such as the Staudinger reaction or by the reduction of corresponding nitro or azido (B1232118) derivatives.

Exploration of Different Cyclic Ring Sizes (e.g., cyclopentenyl analogs)

Altering the size of the cyclic enone ring from a cyclohexenone to a cyclopentenone can have a profound impact on the molecule's three-dimensional structure and strain energy, which in turn can affect its chemical and biological properties. The synthesis of cyclopentenyl analogs, such as 3-(3-Oxo-cyclopent-1-enyl)-benzonitrile, has been reported, as indicated by its CAS Registry Number 849697-79-6. chemnet.com The synthesis of such analogs would likely involve similar synthetic strategies to those used for the cyclohexenone parent, but starting with cyclopentanone (B42830) or cyclopentenone-based precursors.

| Modification | Synthetic Approach | Potential Starting Material |

| Reduction of Carbonyl | Reduction with NaBH₄ or LiAlH₄ | 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile |

| Ring Substitution (Dimethyl) | Fischer Carbene Chemistry | Vinyl Fischer Carbene and Alkyne |

| Ring Substitution (Hydroxyl) | α-Hydroxylation | This compound |

| Ring Substitution (Amino) | Staudinger Reaction / Reduction of Nitro/Azido | Appropriately functionalized cyclohexanone (B45756) |

| Ring Size Variation (Cyclopentenyl) | Similar strategies to cyclohexenone synthesis | Cyclopentanone/Cyclopentenone derivative |

Selective Saturation and Aromatization of the Cyclohexene (B86901) Ring

The cyclohexene ring of this compound presents two primary avenues for structural modification: selective saturation of the carbon-carbon double bond to form a cyclohexanone ring, or aromatization to create a phenolic system. Both transformations yield derivatives with significantly altered chemical and physical properties.

Selective Saturation: The selective hydrogenation of the α,β-unsaturated ketone system in the cyclohexene ring is a common strategy to produce the corresponding saturated ketone, 3-(4-oxocyclohexyl)benzonitrile. This reaction is typically achieved through catalytic hydrogenation. The primary challenge lies in achieving selectivity, preventing the over-reduction of the ketone to a cyclohexanol (B46403) derivative or the reduction of the benzonitrile group. acs.orgresearchgate.net Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently employed for this purpose under controlled hydrogen pressure and temperature. acs.org The choice of solvent and reaction conditions is critical to maximize the yield of the desired cyclohexanone. acs.org For instance, liquid-phase hydrogenation at mild temperatures and pressures is often preferred to minimize side reactions. researchgate.net

Aromatization: Conversely, the cyclohexene ring can be dehydrogenated to form a 3-(4-hydroxyphenyl)benzonitrile (B129844) scaffold. This aromatization is a valuable transformation as phenols are important synthetic intermediates. ingentaconnect.comnih.gov Modern methods for the dehydrogenation of cyclohexanones often utilize palladium catalysts in the presence of an oxidant, such as molecular oxygen (O₂). nih.govresearchgate.net Catalyst systems like palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) combined with a co-catalyst or ligand can effectively promote aromatization under relatively mild conditions. nih.govrsc.org This process typically proceeds through the formation of a cyclohexenone intermediate, which then undergoes a second dehydrogenation step to yield the final phenol (B47542) product. nih.govresearchgate.net

Table 1: Representative Reactions for Modification of the Cyclohexene Ring

| Transformation | Typical Reagents/Catalyst | Product | Key Considerations |

|---|---|---|---|

| Selective Saturation (Hydrogenation) | H₂, Pd/C | 3-(4-Oxocyclohexyl)benzonitrile | Requires careful control of temperature and pressure to avoid over-reduction of the ketone or nitrile group. researchgate.netacs.org |

| Aromatization (Dehydrogenation) | Pd(TFA)₂ / O₂ | 3-(4-Hydroxyphenyl)benzonitrile | The reaction proceeds in a stepwise manner; catalyst choice is crucial for efficiency. ingentaconnect.comnih.gov |

Modifications at the Linker Between the Benzonitrile and Cyclohexenone Units

The direct carbon-carbon bond connecting the benzonitrile and cyclohexenone moieties serves as a simple linker. Replacing this single bond with more complex structures containing heteroatoms or variable chain lengths allows for fine-tuning of the molecule's spatial and electronic characteristics.

The introduction of diverse linkers can be achieved through various synthetic strategies, fundamentally altering the molecule's architecture.

Heteroatom Linkers: Incorporating heteroatoms such as oxygen or nitrogen can create ether, amino, or amide linkages. An ether linkage, for example, could be synthesized via a Williamson ether synthesis between a 3-cyanophenol (B46033) precursor and a suitable cyclohexenone derivative. Nitrogen-containing linkers are also synthetically accessible. An amino linker can be installed using methods like Buchwald-Hartwig amination or reductive amination. nih.gov For instance, the reaction of 3-aminobenzonitrile (B145674) with cyclohexanone could yield an enamine, which upon reduction, provides an amino-linked analog. mdpi.comgoogle.com More complex heterocyclic linkers, such as amides or imides, can also be incorporated to create rigid structures with specific geometries. rsc.org

Variable Chain Lengths: The length and saturation of the linker can be modified to control the distance and relative orientation of the two terminal rings. Unsaturated linkers, such as propenyl or butenyl groups, can be introduced using standard cross-coupling methodologies. For example, a Heck reaction between 3-bromobenzonitrile (B1265711) and 4-vinylcyclohexenone would install a C-C double bond in the linker. Alternatively, Wittig-type reactions can be employed to create alkenyl linkers with control over the double bond geometry.

Table 2: Examples of Potential Linker Modifications

| Linker Type | General Structure Example | Common Synthetic Method |

|---|---|---|

| Ether | Ar-O-R | Williamson Ether Synthesis |

| Amino | Ar-NH-R | Buchwald-Hartwig Amination, Reductive Amination mdpi.com |

| Propenyl | Ar-CH=CH-CH-R | Wittig Reaction, Heck Reaction |

Ar = 3-cyanophenyl moiety; R = cyclohexenone moiety

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Separations

Introducing chirality into the this compound scaffold, primarily by modifying the ketone, opens access to stereoisomers with potentially distinct biological activities. This can be achieved through stereoselective synthesis or by separating a racemic mixture.

Stereoselective Synthesis: The carbonyl group of the cyclohexenone ring is a prime target for stereoselective reduction to a hydroxyl group, creating a chiral center.

Diastereoselective Reduction: For the saturated analog, 3-(4-oxocyclohexyl)benzonitrile, reduction of the ketone with standard reagents like sodium borohydride (NaBH₄) often yields a mixture of diastereomers (cis and trans alcohols). tamu.edu Achieving high diastereoselectivity can be accomplished using directing additives. The Luche reduction, which employs NaBH₄ in the presence of a cerium salt like CeCl₃, is a well-established method for the stereoselective reduction of cyclohexanones. acs.orgacs.org This method typically favors axial attack of the hydride, leading to the formation of the equatorial alcohol, which corresponds to the trans product. acs.orgacs.org

Enantioselective Synthesis: The creation of a single enantiomer from the prochiral ketone requires an asymmetric synthesis approach. This can be achieved using chiral catalysts. Modern methods include biocatalysis, where enzymes such as ene-reductases can perform highly enantioselective hydrogenations (up to >99% enantiomeric excess, ee). nih.govacs.org Transition metal catalysis, particularly with palladium, has also been used for the asymmetric synthesis of chiral cyclohexenones through processes like oxidative desymmetrization. rsc.org These advanced catalytic systems provide access to enantiomerically enriched building blocks that can be converted into the desired chiral derivatives. nih.gov

Table 3: Methods for Stereoselective Synthesis of Chiral Derivatives

| Method | Reagents/Catalyst | Stereochemical Control | Typical Outcome |

|---|---|---|---|

| Diastereoselective Reduction | NaBH₄, CeCl₃ (Luche Reduction) | Favors axial hydride attack on the ketone. acs.org | High selectivity for the trans-alcohol. acs.org |

| Enantioselective Synthesis (Biocatalysis) | Ene-reductase, H₂ source | Enzyme's chiral active site directs the reaction. | High enantiomeric excess (ee >99%). nih.govacs.org |

| Enantioselective Synthesis (Metal Catalysis) | Pd catalyst, chiral ligand | Chiral ligand environment controls stereochemistry. rsc.org | Good yields and excellent enantioselectivity. rsc.org |